3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3-methyl-4-propoxy-substituted benzene ring and a 1,2,3,4-tetrahydroquinoline scaffold modified with a propylsulfonyl group at the 1-position. The sulfonamide group bridges the two aromatic systems, creating a conformationally restricted structure.
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-4-13-29-22-11-9-20(15-17(22)3)31(27,28)23-19-8-10-21-18(16-19)7-6-12-24(21)30(25,26)14-5-2/h8-11,15-16,23H,4-7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHEEPNZDOOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzenesulfonamide Group: The final step includes the coupling of the sulfonylated tetrahydroquinoline with a benzenesulfonamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroquinoline ring or the propyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
Oxidation: Formation of quinoline N-oxides or carboxylic acids
Reduction: Formation of sulfides or amines
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzenesulfonamide ()
- Structural Differences : The benzene ring in this analogue bears 3-chloro and 4-fluoro substituents instead of 3-methyl and 4-propoxy groups.
- Lipophilicity: The absence of a bulky propoxy group reduces steric hindrance but decreases lipophilicity compared to the target compound.
- Hypothetical Activity : Halogenated derivatives often exhibit improved metabolic stability but may compromise solubility .
Benzimidazole Derivatives with Sulfonamide Linkages
1-[(N,N-Dimethylamino)Benzene-4-Sulfonyl]-5/6-Methoxy-Benzimidazoles ()
- Structural Differences: These compounds feature a benzimidazole core instead of tetrahydroquinoline, with methoxy and pyridylmethyl-sulfinyl substituents.
- Key Data :
- Melting Point (MP): 92–96°C (indicative of moderate crystallinity).
- Synthesis : High yield (87%) suggests efficient coupling of sulfonamide and benzimidazole units.
- Comparison: The benzimidazole core may confer greater planarity, enhancing π-π stacking interactions in biological targets. However, the tetrahydroquinoline scaffold in the target compound offers conformational flexibility, which could improve binding to allosteric sites .
Chromen-Pyrazolopyrimidine Hybrids
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
- Structural Differences : Incorporates a chromen-pyrazolopyrimidine core linked to a benzenesulfonamide.
- Key Data :
- MP: 175–178°C (higher than benzimidazole derivatives, suggesting stronger intermolecular forces).
- Mass: 589.1 (M⁺+1), indicating a larger molecular weight than the target compound.
- Comparison: The chromen-pyrazolopyrimidine system introduces additional hydrogen-bond acceptors (e.g., carbonyl groups), which may enhance target affinity but reduce blood-brain barrier penetration compared to the simpler tetrahydroquinoline scaffold .
Morpholinylpropylamine-Tetrahydroquinoline Derivatives
N-[(1-Butyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]-3-Morpholin-4-ylPropan-1-Amine ()
- Structural Differences : Replaces the sulfonamide group with a morpholinylpropylamine side chain.
- Flexibility: The propylamine linker may allow for diverse binding conformations, contrasting with the rigid sulfonamide bridge in the target compound.
- Hypothetical Activity : Such derivatives are more likely to act as receptor agonists/antagonists rather than enzyme inhibitors .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Class | Core Structure | Key Substituents | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 3-Methyl-4-propoxy, propylsulfonyl | Not reported | ~450 (estimated) |
| Halogenated Benzenesulfonamide | Tetrahydroquinoline | 3-Chloro-4-fluoro, propylsulfonyl | Not reported | ~430 (estimated) |
| Benzimidazole-Sulfonamide | Benzimidazole | Methoxy, pyridylmethyl-sulfinyl | 92–96 | ~500 (estimated) |
| Chromen-Pyrazolopyrimidine | Chromen-pyrazolopyrimidine | Fluorophenyl, methylbenzenesulfonamide | 175–178 | 589.1 |
| Morpholinylpropylamine | Tetrahydroquinoline | Butyl, morpholinylpropylamine | Not reported | ~350 (estimated) |
Table 2. Hypothetical Structure-Activity Relationships (SAR)
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula . It features multiple functional groups, including a sulfonamide moiety, which is often associated with various biological activities. The presence of the tetrahydroquinoline structure suggests potential neuropharmacological effects.
The proposed mechanism of action for sulfonamide compounds generally involves:
- Inhibition of Carbonic Anhydrase : Many sulfonamides inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to altered pH levels in tumor microenvironments, affecting tumor growth and survival.
- Interference with DNA Repair : Some sulfonamide derivatives have been shown to interfere with DNA repair mechanisms in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
Case Studies and Research Findings
- Study on Structural Analogues : A study examined various sulfonamide derivatives and their effects on colorectal cancer cell lines. The findings suggested that modifications to the sulfonamide group could enhance cytotoxicity against specific cancer types (PubMed ID: 23394205) . Although this study did not focus on our compound directly, it provides insights into how structural variations influence biological activity.
- In Vivo Studies : In vivo studies have demonstrated that similar compounds can significantly inhibit tumor growth in xenograft models. For example, a related compound showed an IC50 value of 50 nM against ATR-mediated phosphorylation of Chk1 in colorectal adenocarcinoma cells . These findings underscore the potential for our compound to exhibit similar efficacy.
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetics of sulfonamide compounds is critical for assessing their therapeutic viability. Studies indicate that these compounds often have favorable absorption profiles and manageable toxicity levels when administered at optimal doses.
Data Table: Summary of Biological Activities
Q & A
Q. Critical parameters :
- Temperature control during Povarov reaction (60–80°C) to prevent side-product formation .
- Solvent selection (e.g., dichloromethane for sulfonylation) to enhance reaction efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with ≥95% purity .
Basic: How is the compound characterized using spectroscopic and analytical methods?
Q. Key techniques :
Q. Advanced methods :
- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline core and sulfonamide conformation .
- FT-IR : Confirms sulfonamide (-SO₂-NH-) via stretches at 1320–1350 cm⁻¹ (asymmetric SO₂) and 1150–1170 cm⁻¹ (symmetric SO₂) .
Advanced: What strategies resolve contradictory data in enzyme inhibition assays for this compound?
Discrepancies in IC₅₀ values across studies may arise from:
Q. Methodological solutions :
- Dose-response standardization : Use a fixed ATP concentration (1 mM) in kinase assays to minimize variability .
- Co-crystallization studies : Map binding interactions with target enzymes (e.g., carbonic anhydrase IX) to validate competitive vs. allosteric inhibition .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .
Advanced: How do structural modifications influence pharmacological activity? Insights from SAR studies.
Q. Key substituent effects :
Q. Experimental validation :
- In vitro assays : Test analogues against a panel of 50 kinases to identify selectivity profiles .
- Molecular dynamics simulations : Predict binding stability (RMSD < 2.0 Å) with target proteins .
Advanced: What computational methods predict off-target interactions and toxicity?
Q. Approaches :
- Docking studies (AutoDock Vina) : Screen against the Human Kinome to identify potential off-targets (e.g., JAK2, ABL1) .
- ADMET prediction (SwissADME) :
- Toxicophore modeling (Lazar) : Flag structural alerts (e.g., sulfonamide-linked mutagenicity) .
Validation : Cross-reference predictions with in vitro toxicity assays (e.g., Ames test, micronucleus assay) .
Advanced: How to optimize solubility and bioavailability for in vivo studies?
Challenges : High logP (3.5) limits aqueous solubility.
Solutions :
- Salt formation : Use sodium or meglumine salts to improve solubility (e.g., 2.5 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Prodrug design : Introduce phosphate esters at the propoxy group for pH-dependent activation .
In vivo testing : Pharmacokinetic profiling in rodents (IV vs. oral administration) to calculate AUC and Cₘₐₓ .
Advanced: What analytical workflows resolve stereochemical impurities in synthesis?
Q. Common impurities :
Q. Resolution methods :
- Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol, 90:10) to separate enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
Advanced: How to design controlled-release formulations for prolonged therapeutic effects?
Q. Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
